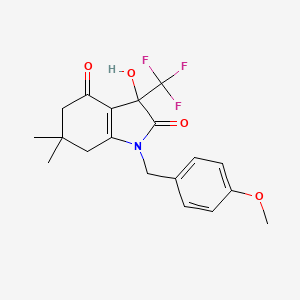![molecular formula C16H12F3N3O5 B11469806 N-[1-(3-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide](/img/structure/B11469806.png)
N-[1-(3-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide: Compound X , is a heterocyclic compound with an intriguing structure. Let’s break it down:
- The imidazolidin-4-yl group consists of a five-membered ring containing nitrogen atoms.
- The furan-2-carboxamide moiety includes a furan ring fused to a carboxamide group.
- The 3-methoxyphenyl substituent adds aromatic character.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- Although Compound X is not widely produced industrially, small-scale synthesis in research laboratories is feasible.
Chemical Reactions Analysis
Reactivity::
- Compound X is stable under ambient conditions due to its aromatic rings.
- It may undergo various reactions, including:
Oxidation: Oxidative processes can modify the furan ring or the phenyl group.
Reduction: Reduction of the imidazolidin-4-yl group or the carbonyl functionality.
Substitution: Substituents on the phenyl ring can be replaced.
- Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents).
- Oxidation may yield hydroxylated or carboxylated derivatives.
- Reduction could lead to saturated analogs.
- Substitution reactions may introduce various substituents on the phenyl ring.
Scientific Research Applications
Compound X has diverse applications:
Medicinal Chemistry:
Chemical Biology:
Mechanism of Action
- Compound X likely interacts with cellular targets via hydrogen bonding, π-π stacking, or hydrophobic interactions.
- Specific molecular pathways remain an active area of investigation.
Comparison with Similar Compounds
- Compound X shares features with other indole derivatives, such as tryptophan and indole-3-acetic acid.
- Its trifluoromethyl group sets it apart, potentially influencing its properties.
Properties
Molecular Formula |
C16H12F3N3O5 |
|---|---|
Molecular Weight |
383.28 g/mol |
IUPAC Name |
N-[1-(3-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide |
InChI |
InChI=1S/C16H12F3N3O5/c1-26-10-5-2-4-9(8-10)22-13(24)15(16(17,18)19,21-14(22)25)20-12(23)11-6-3-7-27-11/h2-8H,1H3,(H,20,23)(H,21,25) |
InChI Key |
CCFVKPXNIVTDKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(naphthalen-2-yloxy)methyl]-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole](/img/structure/B11469725.png)
![4-{[(3-Chloro-4-hydroxy-5-methoxybenzyl)amino]methyl}benzoic acid](/img/structure/B11469733.png)
![1,3-dimethyl-8-(2-methylphenyl)-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11469739.png)
![ethyl N-[(3-chlorophenyl)carbonyl]-3,3,3-trifluoro-2-[(6-methylpyridin-2-yl)amino]alaninate](/img/structure/B11469744.png)

![1-(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}ethanone](/img/structure/B11469758.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(5-chloropyridin-2-yl)acetamide](/img/structure/B11469762.png)
![3-(furan-2-yl)-4-(3-hydroxyphenyl)-5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11469763.png)

![3-(3-Chlorophenyl)-5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B11469765.png)
![N-{7-[(2-iodophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-(2-methoxyphenyl)acetamide](/img/structure/B11469767.png)
![5-(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-N'-[(E)-(2-fluorophenyl)methylidene]-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B11469777.png)
![Ethyl 2-[(2-chlorophenyl)formamido]-3,3,3-trifluoro-2-{[(pyridin-3-YL)methyl]amino}propanoate](/img/structure/B11469783.png)
![4-{3-[(2-chlorobenzyl)oxy]phenyl}-1-(6-chloropyridazin-3-yl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11469793.png)
